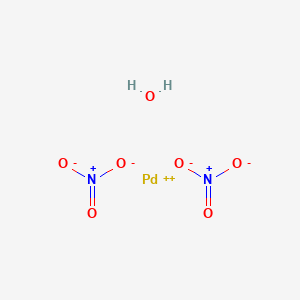
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8BrF2N·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of bromine, fluorine, and amine groups, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,6-difluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using ethylamine or a similar amine source to form the ethan-1-amine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, amines, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Employed in the study of biological pathways and interactions, particularly in the development of fluorescent probes and labeling agents.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
- 1-(6-Bromo-2,3-difluorophenyl)ethan-1-one
Uniqueness
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and interaction with other molecules. This unique arrangement allows for selective reactions and applications that may not be achievable with other similar compounds.
属性
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-1-2-7(10)5(3-4-12)8(6)11;/h1-2H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGJDXSRIQFRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCN)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-33-7 |
Source


|
| Record name | 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B2462956.png)
![(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2462957.png)



![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)

![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)

